N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide
Description
N-(4-Chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimido[1,6-a]azepin-2-yl]acetamide is a synthetic acetamide derivative featuring a fused pyrimidoazepin-dione core and a 5-ethyl-1,2,4-oxadiazole substituent. The 4-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the ethyl-substituted oxadiazole contributes to electronic and steric properties. This compound’s structural complexity positions it as a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to heterocyclic frameworks .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O4/c1-2-17-24-19(25-31-17)18-15-6-4-3-5-11-26(15)21(30)27(20(18)29)12-16(28)23-14-9-7-13(22)8-10-14/h7-10H,2-6,11-12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDKUEXHQKBDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the construction of the pyrimidoazepine core, and finally the introduction of the chlorophenyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups in place of the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide could be explored as a lead compound for the development of new therapeutic agents.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes, receptors, or other proteins, modulating their function and leading to a therapeutic effect. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations: Ethyl vs. Methyl and Chloro vs. Nitro Groups
- Ethyl vs. Methyl on Oxadiazole: describes a compound with a 5-methyl-1,2,4-oxadiazole group instead of ethyl. Methyl groups, being smaller, may improve metabolic stability due to reduced steric hindrance in enzymatic degradation pathways .
4-Chlorophenyl vs. 4-Nitrophenyl :
The target compound’s 4-chlorophenyl group is less electron-withdrawing than the 4-nitrophenyl group found in . Nitro groups can enhance reactivity but may introduce toxicity risks, whereas chloro groups balance lipophilicity and stability .
Core Heterocyclic Structures
- Pyrimido[1,6-a]azepin vs. Pyrido[1,2-c]pyrimidin: The pyrimidoazepin core in the target compound has an eight-membered fused ring, while the analog in features a pyridopyrimidin system.
Heterocycle Variations: Oxadiazole vs. Triazole vs. Thiadiazole
- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole/Thiadiazole: The 1,2,4-oxadiazole in the target compound differs from 1,3,4-oxadiazoles () and thiadiazoles () in electronic distribution.
Physicochemical and Electronic Properties
Table 1: Theoretical Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | logP (Predicted) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Target Compound | ~500 | 3.2 | 4.5 |
| (Methyl analog) | ~485 | 2.8 | 4.8 |
| (4-Nitrophenyl derivative) | ~520 | 3.5 | 4.0 |
Notes:
- The target compound’s higher logP compared to its methyl analog suggests better lipid membrane penetration.
- A narrower HOMO-LUMO gap () indicates higher reactivity, aligning with nitro group effects .
Bioactivity Implications
While direct bioactivity data for the target compound is unavailable, insights can be drawn from analogs:
- Antiproliferative Potential: Compounds with similar acetamide-heterocycle scaffolds () show antiproliferative activity, likely via kinase inhibition or DNA intercalation. The ethyl group may prolong half-life in vivo compared to methyl .
- Enzyme Inhibition : N-substituted acetamides () exhibit lipoxygenase inhibition, suggesting the target compound could modulate inflammatory pathways. The pyrimidoazepin core may target larger binding pockets in enzymes like COX-2 .
Molecular Networking and Chemical Space Analysis
- Fragmentation Patterns : As per , the target compound’s MS/MS profile would cluster with other acetamide-heterocycles (cosine score >0.8), aiding dereplication. Its unique pyrimidoazepin core may yield distinct fragment ions (e.g., m/z 285 for the fused ring) .
- NP-like Chemical Space : The compound resides in a synthetic chemical space () distinct from natural products, prioritizing synthetic accessibility over natural bioactivity profiles.
Biological Activity
N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a complex compound that exhibits significant biological activity. This article reviews its chemical properties and biological effects based on recent research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN5O4 |
| Molecular Weight | 443.8835 g/mol |
| CAS Number | 1775337-99-9 |
| LogP | 5.2483 |
| Polar Surface Area | 63.884 Ų |
Research indicates that compounds containing the oxadiazole moiety often exhibit anticancer properties. The mechanism of action typically involves the inhibition of key enzymes or pathways associated with cancer cell proliferation and survival. In particular, oxadiazoles have been shown to modulate various signaling pathways relevant to cancer biology.
Anticancer Activity
This compound has been evaluated for its anticancer potential against several cancer cell lines.
Key Findings:
- Cell Line Sensitivity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon) with IC50 values in the low micromolar range .
- Comparison with Standard Drugs : The compound's efficacy was compared to established anticancer agents like staurosporine and doxorubicin. It demonstrated comparable or superior potency in certain assays .
Enzyme Inhibition
The compound also shows potential as an inhibitor of specific enzymes involved in tumor growth and metastasis.
Enzyme Targets:
- EGFR (Epidermal Growth Factor Receptor) : Inhibitory activity was noted with IC50 values significantly lower than those of standard inhibitors .
- Alkaline Phosphatase : The compound exhibited effective inhibition against alkaline phosphatase enzymes which are often upregulated in cancerous tissues .
Case Studies
In a series of experiments conducted by Zhang et al., compounds structurally related to N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo...] were synthesized and screened for biological activity. The results indicated that modifications to the oxadiazole ring could enhance anticancer activity significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
